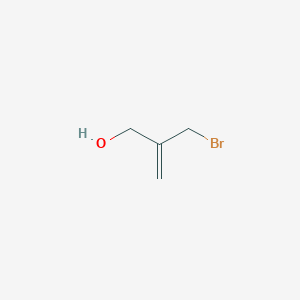

2-(Bromomethyl)prop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Bromomethyl)prop-2-en-1-ol” is an organobromine compound and a propenol . It has a molecular weight of 151 and its IUPAC name is 2-(bromomethyl)-2-propen-1-ol . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .

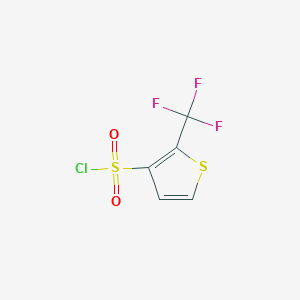

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Hydrocarbonylation Catalysis

One application of 2-(Bromomethyl)prop-2-en-1-ol derivatives is in the field of hydrocarbonylation catalysis. Specifically, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes has been shown to produce significant amounts of butane-1,4-diol and 2-methylpropan-1-ol. This process involves intricate mechanisms including formation, tautomerism, hydrogenation, and dehydration, indicating the complexity and potential of this compound in industrial catalysis applications (Simpson et al., 1996).

Asymmetric Synthesis

This compound is also instrumental in asymmetric synthesis, such as in the radical cyclizations of certain esters, which is a crucial step in the total synthesis of complex organic compounds like tacamonine. This process involves intricate steps of cyclization, transformation, and the generation of diastereomeric mixtures, showcasing its vital role in the synthesis of bioactive molecules (Ihara et al., 1994).

β-Lactam Synthesis

The compound has also been used in the synthesis of β-lactams from nonproteinogenic amino acids. This involves the transformation of methyl 2-(1-hydroxyalkyl)prop-2-enoates to methyl (Z)-2-(bromomethyl)alk-2-enoates, which then undergo various nucleophilic reactions to form β-lactams. These β-lactams have an exocyclic alkylidene and methylidene group at C(3), highlighting the compound's utility in medicinal chemistry and drug design (Buchholz & Hoffmann, 1991).

Catalysis in Organic Synthesis

This compound derivatives have been utilized in various catalytic processes in organic synthesis. For instance, they are used in the Baylis–Hillman chemistry for the enantioselective synthesis of specific propanoates. This demonstrates the compound's versatility and its potential for creating enantiomerically pure substances, which are crucial in the development of pharmaceuticals (Basavaiah et al., 2001).

Fluorescent Molecule Production

Additionally, this compound derivatives are used in the production of fluorescent dihydrofuran derivatives. This involves a regio- and stereoselective homocoupling process followed by cyclization, highlighting its importance in the development of novel materials with specific fluorescent properties (Funayama et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as bromohydrins . These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups .

Mode of Action

A related compound, prop-2-en-1-ol (allyl alcohol), reacts with concentrated hydrogen bromide to form 3-bromoprop-1-ene . The reaction involves protonation of the hydroxyl group, followed by the formation of a carbocation and the attack of a bromide ion . It’s plausible that 2-(Bromomethyl)prop-2-en-1-ol may undergo similar reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is stored at a temperature of -10°C , suggesting that temperature could affect its stability.

Properties

IUPAC Name |

2-(bromomethyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(2-5)3-6/h6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBZQPLMILYHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)

![3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide](/img/structure/B2444510.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one](/img/structure/B2444512.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)

![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)

![N-{[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2444521.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2444522.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)